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6-Methyladenine - 443-72-1

6-Methyladenine

Catalog Number: EVT-302122
CAS Number: 443-72-1
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methyladenine (6mA) is a modified DNA base found in a wide variety of organisms, including bacteria, archaea, and eukaryotes. [, , ] It is formed by the addition of a methyl group to the sixth nitrogen atom of the adenine base. While 5-methylcytosine (5mC) was long considered the dominant form of DNA methylation in eukaryotes, 6mA has recently gained significant interest as an emerging epigenetic mark. [, , , ] 6mA plays important roles in diverse biological processes, including:

  • Restriction-modification systems in bacteria: In bacteria, 6mA is often part of restriction-modification systems, serving as a marker to distinguish host DNA from foreign DNA. [, , ]
  • Epigenetic regulation in eukaryotes: 6mA has been implicated in gene regulation, chromatin organization, and developmental processes in eukaryotic organisms. [, , , , , , ]
  • Host-pathogen interactions: 6mA has been shown to influence the virulence of certain bacterial pathogens. []

Hypoxanthine

Relevance: Hypoxanthine is a direct product of 6-methyladenine deamination catalyzed by enzymes like Bh0637 from Bacillus halodurans. [] This enzymatic conversion highlights a potential mechanism for the removal or reversal of 6-methyladenine modifications in biological systems.

Adenine

Relevance: Adenine is the parent compound of 6-methyladenine, differing only by the presence of a methyl group at the 6' position of the purine ring in 6-methyladenine. This structural similarity is central to the biological roles of 6-methyladenine as an epigenetic mark, as the added methyl group can influence protein binding and DNA conformation. [, ] Some enzymes, such as Bh0637, exhibit a preference for 6-methyladenine over adenine as a substrate. []

5-Methylcytosine (5mC)

Relevance: 5-methylcytosine is frequently compared and contrasted with 6-methyladenine in the context of DNA methylation. While 5mC has been extensively studied, the research highlights the emerging importance of 6-methyladenine as another key epigenetic modification in eukaryotes. [, , , ] Certain bacterial species lack Dam and Dcm methyltransferases, which are responsible for generating 6-methyladenine and 5-methylcytosine at specific sequences, respectively. []

N-6-Isopentenyladenine

Relevance: N-6-Isopentenyladenine is one of the substrates of the enzyme Patl2390 from Pseudoalteromonas atlantica T6c. [] This enzyme catalyzes the hydrolysis of N-6-substituted adenine derivatives, including cytokinins like iP. The discovery of such enzymes reveals the potential for regulating cytokinin levels in plants through the modification of the N-6 position of adenine.

N-6-Benzyladenine

Relevance: Similar to N-6-isopentenyladenine, N-6-benzyladenine serves as a substrate for the enzyme Patl2390, highlighting the enzyme's ability to hydrolyze a range of N-6-substituted adenines. []

cis-Zeatin

Relevance: cis-Zeatin acts as a substrate for the enzyme Patl2390, suggesting a potential link between the metabolism of N-6-substituted adenines and cytokinin regulation in plants. []

trans-Zeatin

Relevance: Patl2390 can hydrolyze trans-zeatin, further supporting its role in the metabolism of N-6-substituted adenines, including cytokinins. []

Kinetin

Relevance: Patl2390 can hydrolyze kinetin, suggesting a possible connection between the enzyme's activity and the regulation of plant senescence. []

O-6-Methylguanine

Relevance: O-6-Methylguanine is another substrate for the enzyme Patl2390. [] This finding suggests a broader substrate specificity of this enzyme beyond N-6-substituted adenines and highlights its potential involvement in DNA repair pathways.

N-6-Butyladenine

Relevance: N-6-Butyladenine can be hydrolyzed by the enzyme Patl2390, further illustrating the enzyme's broad substrate specificity for N-6-substituted adenines. []

N,N-Dimethyladenine

Relevance: N,N-Dimethyladenine can be deaminated by the enzyme Patl2390. [] This finding suggests a potential role for this enzyme in the metabolism or regulation of RNA molecules containing N,N-dimethyladenine.

6-Methoxypurine

Relevance: 6-Methoxypurine acts as a substrate for Patl2390. [] This further supports the broad substrate range of this enzyme and suggests a potential link to the metabolism of purine derivatives.

6-Chloropurine

Relevance: 6-Chloropurine is a substrate for the enzymes Patl2390 [] and Pa0148. [] This suggests that these enzymes might be involved in the metabolism or detoxification of this chemotherapeutic agent.

6-Thiomethylpurine

Relevance: 6-Thiomethylpurine is a substrate for the enzyme Patl2390. [] This indicates that the enzyme might play a role in the metabolism of a wide range of purine-related compounds.

1-Methyladenine (m1A)

Relevance: 1-Methyladenine, though structurally similar to 6-methyladenine, exhibits distinct biochemical properties. The research highlights the importance of differentiating between these isomers, particularly during oligonucleotide synthesis and analysis. [] Additionally, the presence of m1A can impede DNA synthesis, a characteristic also observed with 6mA. []

3-Methylcytosine (m3C)

Relevance: 3-Methylcytosine is another modified base that, like 6-methyladenine, poses challenges in oligonucleotide synthesis due to potential byproducts. [] This highlights the need for robust analytical methods in characterizing modified oligonucleotides accurately.

Adenosine

Relevance: While structurally similar to adenine, adenosine is not a substrate for several enzymes that deaminate adenine, such as Pa0148, AAur1117, Sgx9403e, and Sgx9403g. [] This substrate specificity highlights the importance of the specific chemical environment surrounding the adenine base for enzyme recognition and activity.

Classification and Sources

6-Methyladenine is classified as a nucleobase modification and is part of a broader category of DNA methylation modifications. It is found in various organisms, including bacteria, archaea, and eukaryotes. In plants, 6mA has been identified as a potential epigenetic mark influencing gene transcription and developmental processes. Its distribution and functional implications are subjects of ongoing research, indicating that it may play roles similar to those of 5-methylcytosine (5mC) but with distinct regulatory mechanisms.

Synthesis Analysis

The synthesis of 6-methyladenine can occur through enzymatic processes involving specific methyltransferases. In plants, for instance, the wheat N6-adenine DNA-methyltransferase has been identified to catalyze the methylation of adenine at specific sequences. This enzyme recognizes hexanucleotide sequences (e.g., TGATCA) for methylation but does not act on tetranucleotide sequences like GATC.

Technical Parameters

  • Enzyme: Wheat N6-adenine DNA-methyltransferase
  • Recognition Sequence: Hexanucleotide TGATCA
  • Methylation Mechanism: Transfer of a methyl group from S-adenosylmethionine to the nitrogen atom at the sixth position of adenine.
Molecular Structure Analysis

The molecular structure of 6-methyladenine can be described as an adenine base with a methyl group attached to the nitrogen atom at position six. This modification alters the hydrogen bonding patterns and steric properties of the adenine base, which can influence its interactions with DNA-binding proteins and other nucleic acids.

Relevant Data

  • Molecular Formula: C₅H₆N₅O
  • Molecular Weight: Approximately 151.16 g/mol
  • Structural Characteristics: The presence of the methyl group affects the conformation and stability of DNA duplexes containing 6mA compared to unmodified adenine.
Chemical Reactions Analysis

6-Methyladenine participates in several chemical reactions that are crucial for its biological functions:

  1. Interaction with DNA Polymerases: Studies have shown that 6mA can hinder DNA synthesis by affecting the activity of polymerases such as Bst DNA polymerase. The presence of 6mA alters the enzyme's ability to processively extend primers during DNA replication.
  2. Influence on Gene Expression: The modification can impact transcriptional regulation by affecting how transcription factors bind to modified sites within the genome.

Technical Details

  • Polymerase Activity: The presence of 6mA reduces substrate activity universally across various polymerases.
  • Thermodynamic Stability: NMR studies indicate that methylation at adenine leads to destabilization in duplex formation.
Mechanism of Action

The mechanism by which 6-methyladenine exerts its effects involves several pathways:

  1. Gene Regulation: It influences transcriptional activity by modulating the binding affinity of transcription factors.
  2. Replication Dynamics: The presence of 6mA can stall DNA polymerases during replication due to conformational changes in the DNA structure.
  3. Epigenetic Marking: As an epigenetic modification, it may serve as a signal for recruitment of specific proteins that regulate chromatin structure and gene expression.

Relevant Analyses

Molecular dynamics simulations have demonstrated that 6mA alters torsion angles and conformational flexibility within DNA complexes, which may hinder enzymatic processes necessary for replication and transcription.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methyladenine are critical for understanding its biological roles:

Applications

The scientific applications of 6-methyladenine span various fields:

  1. Genomic Studies: Understanding its role in gene regulation has implications for plant genetics and breeding programs.
  2. Epigenetics Research: Investigating how 6mA interacts with other epigenetic marks can provide insights into complex regulatory networks.
  3. Biotechnology: Potential applications in synthetic biology where manipulation of methylation patterns could lead to desired traits in crops or microorganisms.

Recent advancements have led to improved detection methods for 6-methyladenine, including liquid chromatography coupled with mass spectrometry and single-molecule real-time sequencing technologies, enabling researchers to explore its distribution and functional significance in greater detail.

Introduction to 6-Methyladenine in Epigenetics

6-Methyladenine (6-methyladenine) represents a chemically modified form of adenine where a methyl group is attached to the nitrogen atom at the sixth position. Historically studied in prokaryotic systems for its roles in restriction-modification systems and DNA repair, this modification has emerged as a potential epigenetic regulator in eukaryotic organisms. Unlike prokaryotes, where 6-methyladenine is abundant and functionally well-characterized, its presence in eukaryotes was debated for decades due to technical limitations and low abundance. Recent technological advances have enabled sensitive detection, revealing roles in transcriptional regulation, transposon silencing, and developmental processes. This section details its historical context, establishment as a eukaryotic epigenetic mark, and comparative analysis with the well-studied 5-methylcytosine.

Historical Discovery and Early Research in Prokaryotes

6-Methyladenine was first identified in Escherichia coli in 1955 through chromatographic analysis of DNA hydrolysates, where it constituted ~1.5% of total adenines [1] [5]. Early research established its prevalence across diverse bacterial species, including Aerobacter aerogenes and Mycobacterium tuberculosis, with roles extending beyond structural modification to functional regulation. In prokaryotes, 6-methyladenine serves as a cornerstone of the restriction-modification (R-M) system, a defense mechanism distinguishing self-DNA from foreign invading DNA [2] [8]. Bacterial DNA adenine methyltransferases (e.g., Dam in E. coli) specifically methylate palindromic sequences (e.g., 5′-G⁶ᴺATC-3′), rendering host DNA resistant to cleavage by cognate restriction endonucleases. Unmethylated foreign DNA is degraded, protecting the bacterium from bacteriophages or plasmids [1].

Beyond host defense, 6-methyladenine regulates fundamental cellular processes:

  • DNA Replication Initiation: Hemimethylated GATC sites at the origin (oriC) ensure singular replication initiation per cell cycle [5].
  • Mismatch Repair (MMR): Distinguishes nascent (unmethylated) from template (methylated) DNA strands, ensuring repair fidelity [8].
  • Gene Expression: Methylation state influences promoter activity (e.g., pap pilin gene phase variation) [1].

Table 1: Key Functions of 6-Methyladenine in Prokaryotes

FunctionMechanismBiological Consequence
Host DefenseMethylation of restriction sites protects host DNAImmunity against foreign DNA
DNA Replication ControlHemimethylation at oriC delays reinitiationSynchronized cell division
Mismatch RepairDistinguishes template (methylated) vs. daughter (unmethylated) strandHigh-fidelity DNA repair
Transcriptional RegulationModifies DNA-protein interactions at promotersPhase variation; virulence control

Early detection relied on paper chromatography, radiolabeling, and restriction enzyme assays (e.g., DpnI/DpnII), which confirmed sequence specificity but lacked genome-wide resolution [1] [5].

Emergence as a Eukaryotic Epigenetic Marker

The presence of 6-methyladenine in eukaryotes was contested for decades due to low abundance (~0.001–0.07% of adenines) and potential bacterial contamination [3] [10]. Sensitive technologies like ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) and single-molecule real-time (SMRT) sequencing validated its existence in diverse eukaryotes:

  • Unicellular Protists: Tetrahymena thermophila (linker DNA methylation; ~0.4–0.8% of adenines) and Chlamydomonas reinhardtii (enrichment near transcription start sites) [1] [4].
  • Invertebrates: Caenorhabditis elegans (0.01–0.4%) and Drosophila melanogaster (0.001–0.07%), where it regulates transposable elements and neurodevelopment [1] [8].
  • Vertebrates: Detected in Xenopus, zebrafish, mouse embryos, and human tissues, albeit at ultra-low levels (~0.08–7.0 per 10⁸ deoxycytosines) [6] [10].

Functionally, eukaryotic 6-methyladenine exhibits species-specific distributions:

  • In C. reinhardtii, 6-methyladenine peaks around transcription start sites of active genes, correlating with open chromatin [1] [4].
  • In D. melanogaster, enrichment at transposable elements coincides with silencing via the demethylase DMAD [8].
  • In mouse embryonic stem cells, it associates with LINE-1 retrotransposons and X-chromosome repression [6] [10].

Controversies persist, particularly in mammals. While some studies propose epigenetic roles (e.g., stress response in mouse prefrontal cortex), others attribute detected 6-methyladenine to polymerase misincorporation of methylated deoxyadenosine triphosphate (m⁶dATP) during replication, rather than post-replicative methylation [10]. Isotope-labeling experiments in glioblastoma cells showed no evidence of methyltransferase-dependent 6-methyladenine, supporting misincorporation as its primary origin in mammals [10].

Comparative Analysis with 5-Methylcytosine (5-methylcytosine) in Eukaryotic Systems

6-Methyladenine and 5-methylcytosine represent distinct epigenetic layers with divergent genomic distributions, enzymatic regulation, and functional outcomes:

  • Genomic Distribution:
  • 5-methylcytosine: Concentrated in CpG islands of promoter regions (repressive), and gene bodies (activating) in mammals and plants [3] [9].
  • 6-methyladenine: Species-dependent; enriched at transcription start sites (Chlamydomonas), transposons (Drosophila), or dispersed (C. elegans) [1] [5]. In mammals, debated enrichment in mitochondrial DNA or gene bodies [9] [10].
  • Enzymatic Machinery:
  • 5-methylcytosine Writers: DNA methyltransferases (DNMT1, DNMT3A/B). Erasers: Ten-eleven translocation (TET) dioxygenases. Readers: Methyl-binding domain (MBD) proteins [7].
  • 6-methyladenine Writers: MT-A70 domain proteins (e.g., DAMT-1 in C. elegans, METTL4 in mammals). Erasers: ALKBH1/FTO homologs (e.g., DMAD in Drosophila, NMAD-1 in C. elegans) [1] [8] [10]. No conserved reader proteins are yet established.
  • Functional Outcomes:
  • 5-methylcytosine: Primarily repressive in promoters; promotes genomic stability via transposon silencing. Dynamic during development and disease (e.g., cancer hypo/hypermethylation) [7] [9].
  • 6-methyladenine: Context-dependent:
  • Activator: Correlates with active transcription in Chlamydomonas and Arabidopsis [1] [8].
  • Repressor: Silences transposons in Drosophila and regulates X-chromosome genes in mouse embryonic stem cells [6] [8].
  • Structural: In Tetrahymena, excludes nucleosomes from linker regions [4].

Table 2: Comparative Features of 6-Methyladenine vs. 5-methylcytosine in Eukaryotes

Feature6-Methyladenine5-methylcytosine
Primary Genomic TargetsSpecies-specific: TSS (Chlamydomonas), TEs (Drosophila)CpG islands (promoters), gene bodies
Consensus MotifVariable: 5′-NAT-3′ (Tetrahymena); AGAA/GAGG (C. elegans)5′-CG-3′ (CpG dinucleotides)
Writer EnzymesMETTL4, DAMT-1, METTL3 homologsDNMT1, DNMT3A, DNMT3B
Eraser EnzymesALKBH1, FTO, DMAD, NMAD-1TET1, TET2, TET3
Transcriptional RoleBimodal: Activation/Repression depending on contextPrimarily repression (promoters); activation (gene bodies)
AbundanceExtremely low in mammals (0.001–0.07% of adenines); higher in protistsHigh in mammals (4–8% of cytosines)
  • Interplay and Crosstalk:
  • In C. elegans, 6-methyladenine deposition by DAMT-1 counteracts histone H3 lysine 4 methylation (H3K4me) to regulate transgenerational epigenetic inheritance [1] [8].
  • In hepatocellular carcinoma, combined 5-methylcytosine and 6-methyladenine profiles identify unstable methylation genes (e.g., TBC1D3H, CSMD1) linked to oncogenesis [9].

Despite advances, 6-methyladenine remains enigmatic in mammals, with ongoing debates about its epigenetic validity versus artifactual origins. Its conservation across eukaryotes, however, underscores potential evolutionary significance distinct from the 5-methylcytosine paradigm [3] [10].

Properties

CAS Number

443-72-1

Product Name

6-Methyladenine

IUPAC Name

N-methyl-7H-purin-6-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11)

InChI Key

CKOMXBHMKXXTNW-UHFFFAOYSA-N

SMILES

CNC1=NC=NC2=C1NC=N2

Solubility

1.18 mg/mL at 20 °C

Synonyms

6-(Methylamino)purine; 6-(N-Methylamino)purine; 6-MAP; 6-Methyladenine; 6-Mono(methylamino)purine; 6-N-Methyladenine; N-Methyl-6-aminopurine; N-Methyl-9H-purin-6-amine; N6-Methyladenine; N6-Methylaminopurine; N6-Monomethyladenine; NSC 11580

Canonical SMILES

CNC1=NC=NC2=C1NC=N2

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